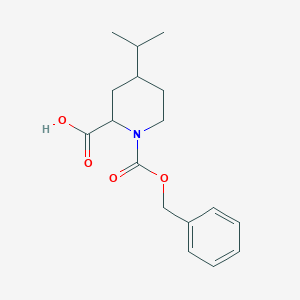
1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a phenylmethoxycarbonyl group and a propan-2-yl group, making it a versatile molecule for synthetic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the protection of the piperidine nitrogen with a phenylmethoxycarbonyl group, followed by alkylation with a propan-2-yl group
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a lactam or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group may facilitate binding to enzymes or receptors, while the piperidine ring can modulate the compound’s overall activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
1-Phenyl-2-propanone: A related compound with a phenyl group and a propanone moiety.
Phenylacetone: Another similar compound used in organic synthesis and drug development.
Uniqueness: 1-Phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
261777-48-4 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-4-propan-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-12(2)14-8-9-18(15(10-14)16(19)20)17(21)22-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,19,20) |
InChI Key |
FSHZWVDKOLMWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


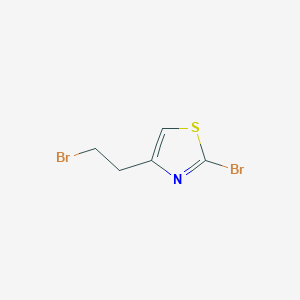
![[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine](/img/structure/B13621469.png)
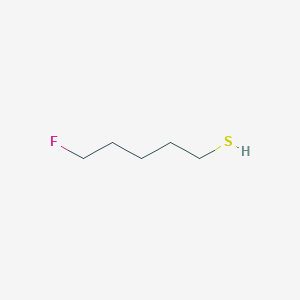

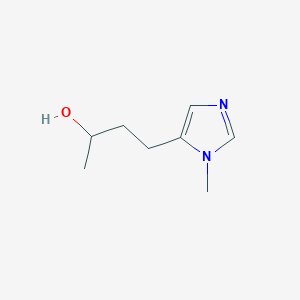
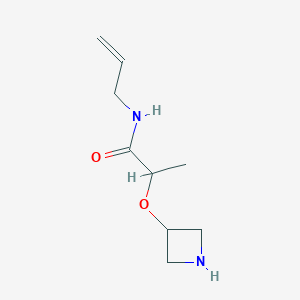

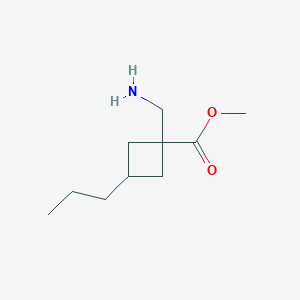

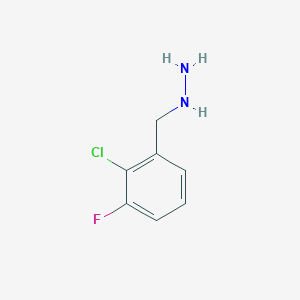
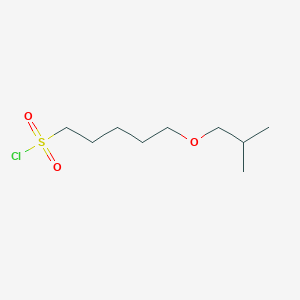
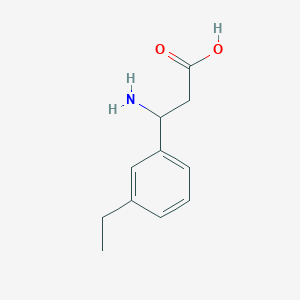
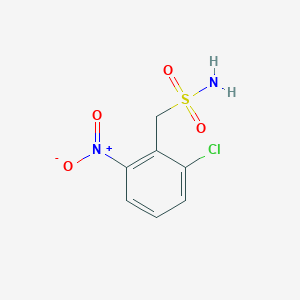
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
